N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a difluoropiperidine moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 4,4-difluoropiperidine: This intermediate can be synthesized by reacting piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formation of the acetamide linkage: The difluoropiperidine intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Cyclopropylation: Finally, the cyclopropyl group is introduced through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The difluoropiperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine hydrochloride: A related compound with similar structural features but lacking the acetamide and cyclopropyl groups.
N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide analogs: Various analogs with modifications to the piperidine or acetamide moieties.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H25F2N3O2 |
---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C16H25F2N3O2/c17-16(18)5-9-21(10-6-16)15(23)12-3-7-20(8-4-12)11-14(22)19-13-1-2-13/h12-13H,1-11H2,(H,19,22) |
InChI Key |
SLNWWNNITQGUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.